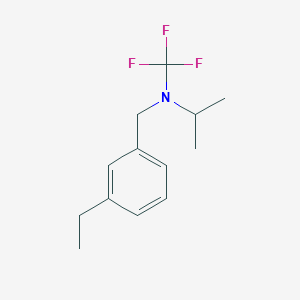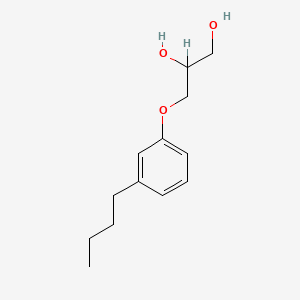
N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylbenzyl group and a trifluoromethyl group attached to a propan-2-amine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylbenzyl chloride and trifluoromethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-ethylbenzyl chloride is reacted with trifluoromethylamine under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the efficient and scalable production of the compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the ethylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-one.
Reduction: Reduced amine derivatives with modified functional groups.
Substitution: Substituted amine derivatives with different substituents replacing the trifluoromethyl or ethylbenzyl groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of advanced materials and coatings.
Mecanismo De Acción
The mechanism of action of N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- N-(3-methylbenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(3-ethylbenzyl)-N-(difluoromethyl)propan-2-amine
- N-(3-ethylbenzyl)-N-(trifluoromethyl)butan-2-amine
Uniqueness: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both an ethylbenzyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications compared to similar compounds.
Propiedades
Fórmula molecular |
C13H18F3N |
|---|---|
Peso molecular |
245.28 g/mol |
Nombre IUPAC |
N-[(3-ethylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C13H18F3N/c1-4-11-6-5-7-12(8-11)9-17(10(2)3)13(14,15)16/h5-8,10H,4,9H2,1-3H3 |
Clave InChI |
WHCGFJKECOWYHZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=CC=C1)CN(C(C)C)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Benzhydryl-8-methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13946734.png)

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)

![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)




